6-tert-Butyl-4-nitroso-o-cresol
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Overview
Description
6-tert-Butyl-4-nitroso-o-cresol is an organic compound with the molecular formula C11H15NO2. It is a derivative of o-cresol, where the hydrogen atoms at positions 6 and 4 are replaced by a tert-butyl group and a nitroso group, respectively. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-nitroso-o-cresol typically involves the nitration of 6-tert-butyl-o-cresol. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group at the 4-position. Common reagents used in this process include nitric acid and sulfuric acid as catalysts. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize the yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated control systems are employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4-nitroso-o-cresol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed.
Major Products Formed
Oxidation: Formation of 6-tert-Butyl-4-nitro-o-cresol.
Reduction: Formation of 6-tert-Butyl-4-amino-o-cresol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-tert-Butyl-4-nitroso-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as an additive in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-nitroso-o-cresol involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-o-cresol: Lacks the nitroso group, making it less reactive in certain chemical reactions.
4,4’-Methylenebis(6-tert-butyl-o-cresol): Contains two tert-butyl-o-cresol units linked by a methylene bridge, offering different physical and chemical properties.
4,4’-Thiobis(6-tert-butyl-m-cresol): Contains a sulfur linkage, providing unique antioxidant properties.
Uniqueness
6-tert-Butyl-4-nitroso-o-cresol is unique due to the presence of both the tert-butyl and nitroso groups, which confer distinct reactivity and functionality. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
7256-05-5 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-tert-butyl-6-methyl-4-nitrosophenol |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(12-14)6-9(10(7)13)11(2,3)4/h5-6,13H,1-4H3 |
InChI Key |
OWQGDXJYRASCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)N=O |
Origin of Product |
United States |
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